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molecular formula C5H5NO B7722177 2-Hydroxypyridine CAS No. 66396-89-2

2-Hydroxypyridine

Cat. No. B7722177
M. Wt: 95.10 g/mol
InChI Key: UBQKCCHYAOITMY-UHFFFAOYSA-N
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Patent
US06472348B1

Procedure details

3.3 g (10.9 mmol) of 3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine was added to 8.3 g (42.3 mmol) of phosphorus oxychloride and 30 ml of diethylaniline, followed by stirring at from 100 to 120° C. for 4 hours. The reaction solution was distilled off under reduced pressure, and ethyl acetate was added to the obtained residue, followed by washing with water and a saturated sodium hydrogencarbonate aqueous solution. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was distilled off under reduced pressure, and the obtained residue was separated and purified by high performance liquid chromatography to obtain 1.3 g (yield: 37%) of the desired 2-pyridone compound (Compound No. 11-1) and 1.0 g (yield: 29%) of the 4-pyridone compound (Compound No. 13-1), respectively.
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
37%
Yield
29%

Identifiers

REACTION_CXSMILES
ClC1C=CC([CH:8]2[C:13](=[O:14])[CH:12]=[C:11](C(F)(F)F)[N:10](C)[C:9]2=[O:20])=CC=1.P(Cl)(Cl)(Cl)=O>CCN(C1C=CC=CC=1)CC>[NH:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]1=[O:20].[N:10]1[CH:9]=[CH:8][C:13](=[O:14])[CH2:12][CH:11]=1

Inputs

Step One
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1C(N(C(=CC1=O)C(F)(F)F)C)=O
Name
Quantity
8.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCN(CC)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Stirring
Type
CUSTOM
Details
by stirring at from 100 to 120° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled off under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the obtained residue
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was separated
CUSTOM
Type
CUSTOM
Details
purified by high performance liquid chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 37%
Name
Type
product
Smiles
N1=CCC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06472348B1

Procedure details

3.3 g (10.9 mmol) of 3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine was added to 8.3 g (42.3 mmol) of phosphorus oxychloride and 30 ml of diethylaniline, followed by stirring at from 100 to 120° C. for 4 hours. The reaction solution was distilled off under reduced pressure, and ethyl acetate was added to the obtained residue, followed by washing with water and a saturated sodium hydrogencarbonate aqueous solution. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was distilled off under reduced pressure, and the obtained residue was separated and purified by high performance liquid chromatography to obtain 1.3 g (yield: 37%) of the desired 2-pyridone compound (Compound No. 11-1) and 1.0 g (yield: 29%) of the 4-pyridone compound (Compound No. 13-1), respectively.
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
37%
Yield
29%

Identifiers

REACTION_CXSMILES
ClC1C=CC([CH:8]2[C:13](=[O:14])[CH:12]=[C:11](C(F)(F)F)[N:10](C)[C:9]2=[O:20])=CC=1.P(Cl)(Cl)(Cl)=O>CCN(C1C=CC=CC=1)CC>[NH:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]1=[O:20].[N:10]1[CH:9]=[CH:8][C:13](=[O:14])[CH2:12][CH:11]=1

Inputs

Step One
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1C(N(C(=CC1=O)C(F)(F)F)C)=O
Name
Quantity
8.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCN(CC)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Stirring
Type
CUSTOM
Details
by stirring at from 100 to 120° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled off under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the obtained residue
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was separated
CUSTOM
Type
CUSTOM
Details
purified by high performance liquid chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 37%
Name
Type
product
Smiles
N1=CCC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06472348B1

Procedure details

3.3 g (10.9 mmol) of 3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine was added to 8.3 g (42.3 mmol) of phosphorus oxychloride and 30 ml of diethylaniline, followed by stirring at from 100 to 120° C. for 4 hours. The reaction solution was distilled off under reduced pressure, and ethyl acetate was added to the obtained residue, followed by washing with water and a saturated sodium hydrogencarbonate aqueous solution. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was distilled off under reduced pressure, and the obtained residue was separated and purified by high performance liquid chromatography to obtain 1.3 g (yield: 37%) of the desired 2-pyridone compound (Compound No. 11-1) and 1.0 g (yield: 29%) of the 4-pyridone compound (Compound No. 13-1), respectively.
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
37%
Yield
29%

Identifiers

REACTION_CXSMILES
ClC1C=CC([CH:8]2[C:13](=[O:14])[CH:12]=[C:11](C(F)(F)F)[N:10](C)[C:9]2=[O:20])=CC=1.P(Cl)(Cl)(Cl)=O>CCN(C1C=CC=CC=1)CC>[NH:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]1=[O:20].[N:10]1[CH:9]=[CH:8][C:13](=[O:14])[CH2:12][CH:11]=1

Inputs

Step One
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1C(N(C(=CC1=O)C(F)(F)F)C)=O
Name
Quantity
8.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCN(CC)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Stirring
Type
CUSTOM
Details
by stirring at from 100 to 120° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled off under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the obtained residue
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was separated
CUSTOM
Type
CUSTOM
Details
purified by high performance liquid chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 37%
Name
Type
product
Smiles
N1=CCC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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